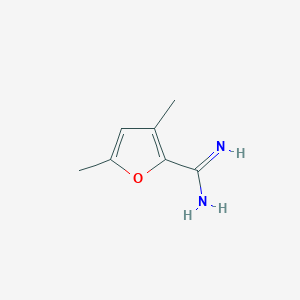
3,5-Dimethylfuran-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylfuran-2-carboximidamide is an organic compound with the molecular formula C7H10N2O. It is a derivative of furan, a heterocyclic organic compound, and contains both methyl and carboximidamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylfuran-2-carboximidamide typically involves the reaction of 3,5-dimethylfuran with a suitable amidine reagent under controlled conditions. One common method involves the use of an amidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylfuran-2-carboximidamide can undergo various chemical reactions, including:
Reduction: The carboximidamide group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, chromophoric dissolved organic matter.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Functionalized furan derivatives.
Scientific Research Applications
3,5-Dimethylfuran-2-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethylfuran-2-carboximidamide involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π interactions, while the carboximidamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar reactivity but different substitution pattern.
3,4-Dimethylfuran: Similar structure but different position of methyl groups.
2,3-Dimethylfuran: Another isomer with distinct chemical properties.
Uniqueness: Its ability to undergo a variety of chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3,5-dimethylfuran-2-carboximidamide |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H3,8,9) |
InChI Key |
IWQWOLPZTWQCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
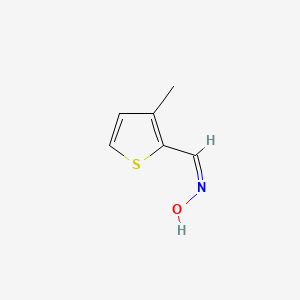
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)



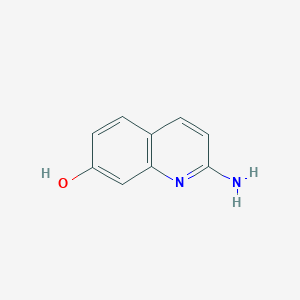
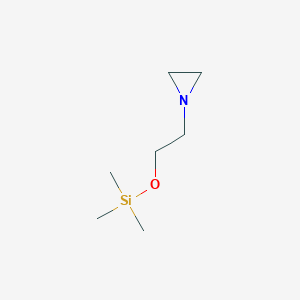
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
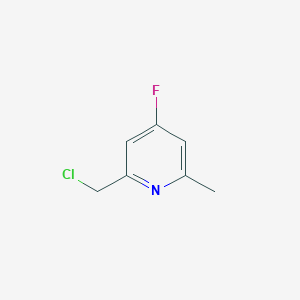
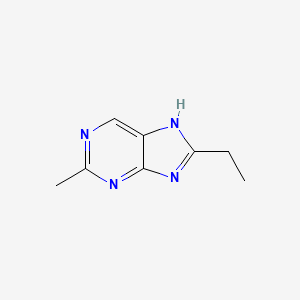

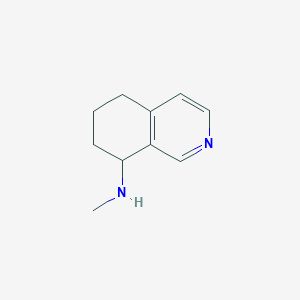
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
